molecular formula C12H10N4O4 B12007927 7,8-dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione

7,8-dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B12007927
M. Wt: 274.23 g/mol
InChI Key: CSKATYGSXBJRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 7,8-dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione typically involves the reaction of formylmethylflavin with p-nitrobenzohydrazide in the presence of acetic acid . The reaction is carried out at room temperature for several hours, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7,8-Dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,8-dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, as an NF-κB inhibitor, it binds to the DNA-binding domain of NF-κB, preventing the transcription factor from initiating the expression of genes involved in inflammation . This interaction disrupts the signaling pathways, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Similar compounds to 7,8-dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione include other pteridine derivatives such as:

What sets this compound apart is its dual methoxy groups at positions 7 and 8, which contribute to its unique chemical reactivity and biological activity.

Properties

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

7,8-dimethoxy-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C12H10N4O4/c1-19-7-3-5-6(4-8(7)20-2)14-10-9(13-5)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18)

InChI Key

CSKATYGSXBJRKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C3C(=N2)NC(=O)NC3=O)OC

Origin of Product

United States

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